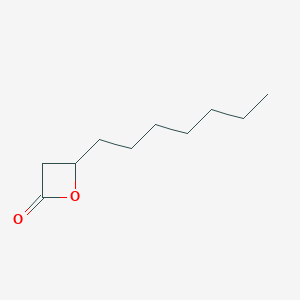

4-Heptyloxetan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-heptyloxetan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |

InChI Key |

DCRWHTXIWYNJKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Heptyloxetan 2 One and Analogues

Catalytic Asymmetric Synthesis of β-Lactones

Catalytic asymmetric synthesis represents the most efficient approach to producing enantiomerically enriched molecules, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. chiralpedia.com In the context of β-lactones like 4-heptyloxetan-2-one, these methods focus on the enantioselective and diastereoselective formation of the oxetanone ring. frontiersin.orguwindsor.ca

Chiral Catalysts for Enantioselective Access to this compound

The enantioselective synthesis of 4-substituted β-lactones, such as this compound, is typically achieved via the [2+2] cycloaddition of ketene (B1206846) with a corresponding aldehyde, in this case, heptanal (B48729). The key to achieving high enantioselectivity lies in the use of chiral catalysts that can effectively discriminate between the two faces of the aldehyde's carbonyl group. google.commsu.edu

A highly practical and efficient method for the enantioselective synthesis of β-lactones involves the use of aluminum-bissulfonamide complexes as chiral Lewis acid catalysts. researchgate.netethz.ch This methodology is particularly effective for the [2+2] cycloaddition of ketene with various aliphatic aldehydes, including the heptanal required for this compound synthesis. researchgate.netacs.org

The process offers significant operational simplicity. The ketene is typically generated in situ from acetyl bromide through dehydrobromination, and the catalyst ligand is prepared in a single step from commercially available, enantiomerically pure diamines. researchgate.netethz.chacs.org Research has shown that using 10 mol% of the bissulfonamide ligand can produce β-lactones in high yields with enantiomeric excess (ee) values often ranging from 78% to 90%. acs.org A key finding was a notable rate acceleration when using an aluminum-to-ligand ratio of 1.5:1, which is attributed to the Lewis acid activation of the primary Lewis acid catalyst. ethz.chacs.org The sulfonamide groups are designed to be weakly basic to resist deactivation by the ketene. illinois.edu

Table 1: Enantioselective Synthesis of β-Lactones from Aliphatic Aldehydes using an Al-Bissulfonamide Catalyst

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| Various α-unbranched aliphatic aldehydes | High to Excellent | 78 - 90 |

| Various α-branched aliphatic aldehydes | High to Excellent | 78 - 90 |

Data synthesized from findings reported for the aluminum-bissulfonamide catalyzed cycloaddition of ketene with various aliphatic aldehydes, which are precursors to analogues of this compound. ethz.chacs.org

Besides aluminum-based systems, other chiral Lewis acids have been explored for the asymmetric synthesis of β-lactones. One notable example is the use of a chiral oxazaborolidine catalyst. acs.orgorganic-chemistry.org A system catalyzed by a chiral oxazaborolidine in the presence of Bu₃SnOTf was developed for the enantioselective synthesis of β-lactones from ketene and aldehydes, yielding products in good yields and high enantioselectivities. acs.org

The combination of different catalytic modes has also proven effective. Cooperative catalysis, which combines a Lewis acid with another catalyst type like an N-heterocyclic carbene (NHC), has emerged as a powerful strategy. mdpi.com This dual-catalyst approach can enhance efficiency and selectivity by activating different components of the reaction simultaneously. mdpi.com For instance, Lewis acids such as Sc(OTf)₃ or Mg(OTf)₂ can coordinate to a carbonyl oxygen, amplifying the chiral induction provided by a chiral NHC catalyst. mdpi.com While broadly applied, these principles are directly relevant to optimizing the synthesis of specific targets like this compound.

Aluminum-Bissulfonamide Complexes in [2+2] Cycloaddition Reactions

Diastereoselective Control in this compound Formation

Diastereoselectivity becomes a critical factor when synthesizing β-lactones with substituents at both the 3- and 4-positions. msu.edunumberanalytics.com While not directly applicable to this compound (which is unsubstituted at the 3-position), understanding diastereoselective control is essential for producing its 3-substituted analogues. Many bioactive β-lactones possess a trans-configuration, yet most catalytic asymmetric [2+2] cycloadditions preferentially yield the cis-isomers. ethz.ch

To address this, a novel dual-activation catalysis strategy was developed. This approach combines a Lewis acid with an organic aprotic ion pair catalyst into a single system. researchgate.net This method facilitates the first trans-selective catalytic asymmetric [2+2] cyclocondensation of acyl halides with aliphatic aldehydes, furnishing trans-configured 3,4-disubstituted β-lactones with high stereoselectivity. researchgate.netethz.ch This strategy represents a significant advance in controlling the diastereomeric outcome of β-lactone formation. numberanalytics.com

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determinations in Synthetic Pathways

The success of an asymmetric synthesis is quantified by two key metrics: enantiomeric excess (ee) and, where applicable, diastereomeric ratio (dr) or diastereomeric excess (de). nih.govwikipedia.org

Enantiomeric Excess (ee): This measures the purity of a chiral substance, reflecting the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.orglibretexts.org For a mixture of 75% R-enantiomer and 25% S-enantiomer, the ee is 50%. libretexts.org

Diastereomeric Ratio (dr): When a reaction produces multiple diastereomers, the dr indicates the ratio of one diastereomer to another (e.g., cis:trans or syn:anti). It is a crucial measure of the reaction's stereoselectivity. numberanalytics.com

The determination of these values is paramount for evaluating and optimizing a synthetic method. nih.gov The most common analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify different stereoisomers. nih.gov Additionally, optical methods, such as circular dichroism (CD) spectroscopy, can be employed. nih.govnih.gov These techniques involve creating calibration curves with samples of known composition to rapidly and accurately determine the ee and dr of reaction products. nih.govnih.gov

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition reaction is the cornerstone for constructing the four-membered ring of β-lactones. researchgate.net This reaction involves the formal combination of a two-atom component (a ketene or ketene equivalent) with another two-atom component (an aldehyde or imine) to form a cycloadduct. nih.gov For the synthesis of this compound, the key transformation is the [2+2] cycloaddition of ketene with heptanal.

These reactions can be promoted under various conditions, including thermal, photochemical, or through transition metal catalysis. However, for asymmetric synthesis, the most relevant strategies involve chiral catalysts that guide the stereochemical outcome of the cycloaddition. google.comresearchgate.net As discussed, Lewis acid catalysis is a prominent strategy, where the catalyst activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the ketene. researchgate.netethz.ch The chiral environment provided by the catalyst's ligands dictates which face of the aldehyde is attacked, leading to the preferential formation of one enantiomer of the β-lactone product. chiralpedia.com The development of these catalytic [2+2] cycloaddition strategies has made the efficient, atom-economical, and highly selective synthesis of chiral β-lactones like this compound an achievable goal.

Ketene-Aldehyde Cycloadditions for Oxetan-2-one Scaffolds

The [2+2] cycloaddition of a ketene or ketene equivalent with an aldehyde is a direct and atom-economical method for forming the β-lactone ring. Lewis acid catalysis is often employed to activate the aldehyde component towards nucleophilic attack by the ketene.

A notable example is the synthesis of racemic this compound through the reaction of octanal (B89490) with a silyl (B83357) ketene acetal (B89532), a ketene equivalent. In a study by Jenkins, the reaction was mediated by zinc chloride, affording the target β-lactone in a 39% yield. msu.edu This approach highlights the utility of Lewis acids in promoting the formation of the oxetan-2-one core from aliphatic aldehydes.

Further advancements in this area have focused on achieving enantioselectivity. The use of chiral Lewis acids can create a chiral environment around the aldehyde, directing the approach of the ketene and leading to the formation of a specific enantiomer of the β-lactone. For instance, asymmetric [2+2] cycloadditions of ketene with various aldehydes have been achieved using chiral aluminum complexes, such as those derived from axially chiral 1,1′-binaphthalene-2,2′-diol (BINOL), affording optically active 4-substituted oxetan-2-ones with moderate to good enantiomeric excess. rsc.org

| Aldehyde | Ketene Source | Catalyst | Yield (%) | Reference |

| Octanal | Silyl Ketene Acetal | ZnCl₂ | 39 | msu.edu |

| Various Aldehydes | Ketene | Chiral Al-BINOL Complex | Up to 56% e.e. | rsc.org |

| Benzyloxyacetaldehyde | Ethenone | Chiral Salen-Quinine-Co(II) Complex | 91 | psu.edu |

Trimethylsilylketene and Octanal Condensation Routes

Trimethylsilylketene serves as a versatile reagent in [2+2] cycloadditions with aldehydes. The reaction typically proceeds under the influence of a Lewis acid, initially forming a 3-silyloxetan-2-one, which can be subsequently desilylated to yield the C3-unsubstituted β-lactone. This method provides a reliable route to β-lactones derived from a range of aldehydes.

Research has demonstrated that the reaction of trimethylsilylketene with aldehydes like octanal can be effectively catalyzed by Lewis acids such as boron trifluoride etherate. This cycloaddition leads to the formation of the corresponding α-silyl β-lactone, which upon desilylation, yields this compound. msu.edu The stereoselectivity of these reactions can be influenced by the use of chiral Lewis acids, enabling the synthesis of optically active β-lactones. For example, chiral aluminum-based Lewis acids have been successfully employed to generate C3-unsubstituted β-lactones with a degree of enantioselectivity. msu.edu

| Aldehyde | Ketene Reagent | Lewis Acid | Product | Key Feature | Reference |

| Octanal | Trimethylsilylketene | BF₃·OEt₂ | This compound (after desilylation) | Formation of α-silyl β-lactone intermediate | msu.edu |

| Various Aldehydes | Trimethylsilylketene | Chiral Aluminum Complex | Optically Active β-Lactones | Enantioselective cycloaddition | msu.edu |

Lactonization Reactions

The intramolecular cyclization of β-hydroxy carboxylic acid derivatives, known as lactonization, is a cornerstone in the synthesis of β-lactones. Several named reactions have been developed to facilitate this transformation with high stereochemical fidelity.

Masamune Lactonization and Related Methods for β-Lactone Formation

The Masamune lactonization employs a dehydrating agent, often dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or other activating agents to induce the cyclization of a β-hydroxy carboxylic acid. A key variant involves the use of a β-hydroxy thiopyridyl ester, which upon treatment with mercury(II) salts, undergoes efficient cyclization. mcmaster.ca

This methodology has been applied to the synthesis of various β-lactones. For instance, the mercury(II)-promoted lactonization of a syn-β-hydroxy thiopyridyl ester, derived from undecanal, was shown to produce the corresponding cis-β-lactone in high yield. mcmaster.ca This demonstrates the potential of the Masamune lactonization for the stereospecific synthesis of β-lactones like this compound from its corresponding precursor, 3-hydroxydecanoic acid. The stereochemistry of the starting β-hydroxy acid directly translates to the relative stereochemistry of the substituents on the resulting β-lactone ring.

| Precursor | Reagent | Product | Yield | Stereochemistry | Reference |

| syn-β-Hydroxy Thiopyridyl Ester (from undecanal) | Hg(II) salts | cis-3-Methyl-4-decyloxetan-2-one | High | cis | mcmaster.ca |

| β-Hydroxy Carboxylic Acid | DCC/DMAP | β-Lactone | Varies | Retention of stereochemistry | General Method |

Tandem-Evans Aldol-Lactonization (TEAL) Reactions

The Tandem-Evans Aldol-Lactonization (TEAL) reaction is a powerful one-pot procedure that combines a stereoselective Evans aldol (B89426) reaction with a subsequent lactonization step. The Evans aldol reaction, utilizing a chiral oxazolidinone auxiliary, allows for the highly diastereoselective formation of a β-hydroxy imide. This intermediate can then be induced to cyclize, often by the choice of Lewis acid or subsequent workup conditions, to afford the β-lactone directly.

| Aldehyde | Chiral Auxiliary | Key Feature | Product Diastereomer | Reference |

| Octanal | N-Propionyl Oxazolidinone | High diastereoselectivity in aldol addition | syn-Adduct | alfa-chemistry.com |

| Various Aldehydes | N-Acyl Thiazolidinethiones | One-pot aldol and lactonization | Trisubstituted spiro β-lactones | msu.edu |

Aldol Condensation Approaches

Aldol condensations are fundamental carbon-carbon bond-forming reactions that are pivotal in the synthesis of β-hydroxy carbonyl compounds, the direct precursors to β-lactones. The stereochemical outcome of the aldol reaction is crucial as it dictates the final stereochemistry of the lactone.

Mukaiyama Aldol Condensations for β-Lactone Precursors

The Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, such as an aldehyde. nsf.govmdpi.comwikipedia.org This reaction is highly valued for its ability to proceed under mild conditions and for the potential to control stereoselectivity through the choice of silyl enol ether geometry, Lewis acid, and reaction conditions. nih.govnih.gov

A highly diastereoselective Mukaiyama aldol reaction has been reported for the synthesis of a precursor to this compound. The reaction of octanal with a (Z)-tris(trimethylsilyl)silyl "super silyl" enol ether, catalyzed by triflimide (HNTf₂), afforded the syn-α,β-dioxyaldehyde adduct in good yield and with exceptional diastereoselectivity (>99:1 dr). nih.gov This adduct, a protected form of a β-hydroxy aldehyde, can be readily converted to the corresponding β-hydroxy acid and subsequently cyclized to form the target β-lactone. The "super silyl" group plays a crucial role in governing the high stereoselectivity observed in this reaction. This method showcases the power of the Mukaiyama aldol approach in accessing stereochemically well-defined precursors for β-lactone synthesis.

| Aldehyde | Silyl Enol Ether | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Octanal | (Z)-1-Supersilyloxy-2-benzyloxy enol ether | HNTf₂ | >99:1 | up to 72 | nih.gov |

| Isobutyraldehyde | Chiral auxiliary-based silyl ketene acetal | TiCl₄ | >95:5 | Good | wiley-vch.de |

| Benzaldehyde | Trimethylsilyl ketene acetal (from methyl acetate) | 4Å Molecular Sieves | - | High | clockss.org |

Evans-Type Aldol Condensations in Stereoselective Synthesis

The Evans-type aldol condensation represents a powerful and reliable method for achieving high levels of stereocontrol in the synthesis of β-hydroxy carbonyl compounds, which are key precursors to β-lactones like this compound. This methodology employs chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the reaction, allowing for the predictable formation of specific stereoisomers. tcichemicals.comwikipedia.org

The general strategy involves the acylation of an Evans chiral auxiliary, for instance, with propionyl chloride, to form an N-acyloxazolidinone. This chiral imide is then converted into a stereodefined (Z)-enolate through the use of a boron triflate and a hindered amine base. The subsequent aldol reaction with an aldehyde, in this case, heptanal, proceeds through a chair-like six-membered transition state. tcichemicals.comalfa-chemistry.com The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde. tcichemicals.com

Following the aldol addition, the chiral auxiliary can be cleaved from the β-hydroxy imide product under various conditions, such as hydrolysis or reduction, to yield the corresponding β-hydroxy acid or alcohol, respectively. organic-chemistry.org The resulting β-hydroxy acid can then be cyclized to afford the desired this compound. The predictability and high diastereoselectivity of the Evans aldol reaction make it a cornerstone in the asymmetric synthesis of complex molecules. tcichemicals.commcmaster.ca

Below is a representative data table illustrating the expected outcomes for the synthesis of a 4-alkyl-β-lactone precursor via an Evans-type aldol condensation, based on findings for analogous systems.

Table 1: Representative Data for Evans-Type Aldol Condensation for 4-Alkyl-β-lactone Precursors

| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Heptanal | >95:5 | ~85-95 |

| 2 | (S)-4-benzyl-2-oxazolidinone | Heptanal | >95:5 | ~80-90 |

| 3 | (S)-4-isopropyl-2-oxazolidinone | Heptanal | >90:10 | ~80-90 |

Green Chemistry and Sustainable Synthetic Routes to this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact and enhance sustainability. The development of sustainable routes to this compound focuses on several key areas, including the use of catalytic methods, renewable feedstocks, and safer reaction conditions.

One promising green approach is the catalytic asymmetric [2+2] cycloaddition of a ketene with an aldehyde. clockss.org This method is highly atom-economical as it directly combines the two starting materials to form the β-lactone ring. clockss.org The use of a chiral Lewis acid or organocatalyst can induce enantioselectivity, providing direct access to optically active this compound from heptanal and ketene or a ketene equivalent. nih.gov This avoids the need for stoichiometric chiral auxiliaries and reduces waste generation.

The utilization of renewable feedstocks is another cornerstone of green chemistry. Heptanal, a key precursor for this compound, can potentially be derived from biomass sources. For instance, the pyrolysis of certain types of biomass can yield a variety of organic molecules that can be further processed to obtain valuable chemical intermediates. springernature.com Lignocellulosic biomass, which is abundant and non-edible, is a particularly attractive renewable feedstock. springernature.com

Furthermore, enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure this compound. Lipases, for example, can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture of the β-lactone or its precursor, leaving the other enantiomer in high enantiomeric excess. mdpi.comnih.gov This biocatalytic approach operates under mild conditions and in environmentally benign solvents like water. mdpi.com

The following table summarizes and compares different green synthetic strategies applicable to the synthesis of this compound.

Table 2: Comparison of Green Synthetic Strategies for this compound

| Strategy | Key Principle | Advantages | Challenges |

|---|---|---|---|

| Catalytic [2+2] Cycloaddition | Atom Economy, Catalysis | High atom economy, direct route, potential for high enantioselectivity. | Catalyst development for high selectivity and reactivity with aliphatic aldehydes. mdpi.com |

| Synthesis from Renewable Feedstocks | Use of Renewable Resources | Reduces reliance on fossil fuels, potential for biodegradability. springernature.com | Efficient and selective conversion of biomass to specific aldehydes remains a challenge. |

| Enzymatic Kinetic Resolution | Biocatalysis, High Selectivity | High enantioselectivity, mild reaction conditions, environmentally friendly catalysts. nih.gov | Maximum theoretical yield is 50% for the desired enantiomer. |

Mechanistic Investigations and Chemical Transformations of 4 Heptyloxetan 2 One

Ring-Opening Reactions and Derivatization

The strained four-membered ring of 4-heptyloxetan-2-one is susceptible to cleavage, making ring-opening reactions a cornerstone of its chemistry. These reactions pave the way for a variety of derivatives.

The oxetan-2-one, or β-lactone, ring is readily opened by a diverse array of nucleophiles. This reactivity is largely attributed to the inherent ring strain of the four-membered heterocycle, which is estimated to be around 26-27 kcal/mol. clockss.org This strain is released upon nucleophilic attack, driving the reaction forward.

Common nucleophiles that effectively open the lactone ring include amines, water, alcohols, and organometallic reagents like Grignard reagents. organic-chemistry.orglibretexts.org For instance, the reaction with amines leads to the formation of β-amino acids or their derivatives, while hydrolysis with water yields β-hydroxy carboxylic acids. clockss.orglibretexts.org The use of hot water has been shown to be an effective and environmentally benign method for the hydrolysis of strained rings like epoxides and aziridines, a principle that can be extended to β-lactones. organic-chemistry.org This method avoids the need for strong acid or base catalysts, with hot water acting as both a modest acid catalyst and a reactant. organic-chemistry.org

The reaction conditions can be tailored to favor specific outcomes. For example, Lewis acids can be employed to activate the lactone ring, facilitating attack by even weak nucleophiles. organic-chemistry.orgorganic-chemistry.org Lithium perchlorate (B79767) in diethyl ether has been demonstrated as an effective medium for the ring-opening of epoxides with poor nucleophiles, a strategy that holds promise for analogous reactions with this compound. organic-chemistry.org

The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its chemistry. The attack can occur at either the C2 (carbonyl) or C4 (alkoxy-bearing) position. In many cases, particularly with basic nucleophiles, the reaction proceeds via an SN2-type mechanism. libretexts.orgpressbooks.pub This generally leads to attack at the less sterically hindered carbon, which in the case of this compound, is typically the C4 position.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. mdpi.comclockss.org For instance, in acid-catalyzed ring-opening reactions of epoxides, which share mechanistic similarities with β-lactones, the regioselectivity can shift towards attack at the more substituted carbon if it can better stabilize a partial positive charge in the transition state. pressbooks.pub

Stereoselectivity is also a key consideration, especially when the lactone itself is chiral or when the ring-opening reaction creates new stereocenters. Ring-opening reactions that proceed through an SN2 mechanism typically result in an inversion of configuration at the site of attack. youtube.com The stereochemical outcome can be highly controlled, as demonstrated in the palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl (B3062369) ketones, which yields exclusively (E)-isomers. rsc.org Computational studies on the ring-opening of substituted cyclohexene (B86901) oxides have provided insights into the factors controlling stereoselectivity, such as the preference for a trans-diaxial pathway. rsc.org

Nucleophilic Ring-Opening of the Oxetan-2-one Core

Transformation into Other Functional Molecules

The versatility of this compound as a synthetic intermediate is highlighted by its ability to be transformed into a variety of other functional molecules. mcmaster.ca The ring-opened products serve as valuable building blocks for more complex structures.

For example, the β-hydroxy acid obtained from hydrolysis can be a precursor for the synthesis of various natural products. clockss.org The decarboxylation of β-lactones can lead to the formation of alkenes, a reaction that can proceed with stereoselectivity. mcmaster.ca Furthermore, the ring-opening with specific nucleophiles can introduce new functional groups that can be further elaborated. For instance, reaction with azide (B81097) ions can introduce a nitrogen-containing moiety, which can then be converted into other nitrogenous functional groups. clockss.org

The table below summarizes some potential transformations of this compound based on the general reactivity of β-lactones.

| Reactant/Condition | Product Type | Potential Application |

| Water (hydrolysis) | β-Hydroxy carboxylic acid | Precursor for natural product synthesis |

| Amines | β-Amino acid/amide | Building blocks for peptides and pharmaceuticals |

| Alcohols | β-Hydroxy ester | Synthetic intermediates |

| Grignard Reagents | Ketone/Tertiary alcohol | Carbon-carbon bond formation |

| Heat (decarboxylation) | Alkene | Synthesis of unsaturated compounds |

Theoretical Mechanistic Studies of this compound Reactions

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide deep insights into the mechanisms of reactions involving this compound. These studies can elucidate the structures of transition states, reaction energy barriers, and the factors that control regioselectivity and stereoselectivity.

For example, computational studies on the ring-opening of epoxides have revealed that the transition state can have a character that is intermediate between a pure SN1 and SN2 mechanism, explaining why attack might occur at the more substituted carbon despite the SN2-like stereochemistry. pressbooks.pub Similar theoretical investigations on this compound could clarify the subtle electronic and steric effects that govern its reactivity.

Frontier Molecular Orbital (FMO) theory is another powerful tool for understanding reactivity. taylorandfrancis.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the chemical stability and reactivity of a molecule. taylorandfrancis.com A large HOMO-LUMO gap generally suggests high stability and low reactivity. taylorandfrancis.com Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely reaction pathways and intermediates. mdpi.com

Degradation Pathways and Chemical Stability of this compound

The chemical stability of this compound is a crucial factor in its handling, storage, and application. The stability of a compound can be influenced by factors such as temperature, pH, light, and the presence of oxygen. taylorandfrancis.comnih.gov

The degradation of this compound can occur through various pathways. Hydrolysis, as mentioned earlier, is a key degradation route, particularly in aqueous environments. The rate of hydrolysis can be influenced by pH, with both acidic and basic conditions potentially accelerating the process. mdpi.com The thermal stability is also an important consideration. At elevated temperatures, decarboxylation can occur, leading to the formation of an alkene. mcmaster.ca Additionally, oxidative degradation can be a concern, especially for compounds with susceptible functional groups. nih.gov

Studies on the stability of other organic molecules provide a framework for understanding the potential degradation of this compound. For instance, the degradation of some compounds is known to follow first-order kinetics, with the rate being dependent on the initial concentration and temperature. ekb.eg Photodegradation is another potential pathway, particularly if the molecule contains chromophores that absorb light in the UV-visible region. nih.govekb.eg

The table below outlines factors that can influence the stability of this compound and the potential degradation products.

| Factor | Potential Degradation Pathway | Potential Products |

| Water/pH | Hydrolysis | β-Hydroxy carboxylic acid |

| Heat | Thermal Degradation/Decarboxylation | Alkene, Carbon Dioxide |

| Light | Photodegradation | Various photo-oxidation products |

| Oxygen | Oxidation | Oxidized derivatives |

Advanced Spectroscopic and Analytical Characterization of 4 Heptyloxetan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.mcmaster.carsc.org

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 4-heptyloxetan-2-one, specific signals correspond to the distinct protons in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters in assigning these signals. libretexts.org

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

| 4.20 | ddd, J = 4.2, 5.7, 8.4 Hz | 1H on the carbon bearing the oxygen in the lactone ring (CH-O) |

| 3.43 | dd, J = 5.7, 16.2 Hz | 1H of the CH₂ group in the lactone ring |

| 3.12 | dd, J = 4.2, 16.2 Hz | 1H of the CH₂ group in the lactone ring |

ddd = doublet of doublet of doublets, dd = doublet of doublets

The signals for the heptyl chain protons appear at different chemical shifts, typically in the upfield region of the spectrum. The integration of the peak areas confirms the number of protons corresponding to each signal. pressbooks.pub

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. careerendeavour.com Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. careerendeavour.com

Expected chemical shifts for the key carbon atoms in this compound are:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) of the lactone |

| ~70-80 | Carbon attached to the oxygen in the ring (CH-O) |

| ~40-50 | CH₂ carbon within the lactone ring |

| ~14-35 | Carbons of the heptyl side chain |

The specific chemical shifts can be influenced by the solvent and the specific conformation of the molecule. sigmaaldrich.com

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. wikipedia.orgnptel.ac.in These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear technique that shows correlations between protons that are coupled to each other, helping to trace out the connectivity of proton networks within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that correlates directly bonded proton and carbon atoms. huji.ac.il This is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

These 2D NMR methods, when used in combination, allow for the complete and confident structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Analysis.rsc.orgnist.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. uni-muenster.de

For this compound, a key feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactone ring. mcmaster.ca This peak is typically observed at a higher wavenumber compared to acyclic esters or larger ring lactones due to ring strain.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1830 | C=O stretch (β-lactone) |

| ~2930 | C-H stretch (aliphatic) |

The presence of a strong peak around 1830 cm⁻¹ is a clear indicator of the four-membered lactone ring structure. mcmaster.ca

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. avantierinc.com It measures the inelastic scattering of monochromatic light from a molecule. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. spectroscopyonline.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. acdlabs.com In the analysis of this compound, ionization of the molecule produces a molecular ion whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this molecular ion provides a unique fingerprint that aids in structural confirmation. acdlabs.commsu.edu

The fragmentation of the this compound molecular ion is expected to proceed through characteristic pathways for cyclic esters (lactones) and alkyl-substituted compounds. Key fragmentation mechanisms for similar carbonyl compounds include alpha-cleavage and rearrangements. libretexts.orgmiamioh.edu For β-lactones specifically, studies on related structures indicate that the four-membered ring is often labile, leading to characteristic losses. acs.org The primary fragmentation pathways anticipated for this compound would involve cleavage adjacent to the carbonyl group (alpha-cleavage) and fragmentation of the heptyl side chain. Another expected pathway is the cleavage of the β-lactone ring itself, which can lead to the loss of small, stable neutral molecules like carbon monoxide (CO) or ethenone (ketene).

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 142 | CO (Carbon Monoxide) | Decarbonylation of the lactone ring |

| 99 | C5H11 (Pentyl radical) | Alpha-cleavage at the heptyl chain |

| 85 | C6H13 (Hexyl radical) | Alpha-cleavage at the heptyl chain |

| 71 | C7H15 (Heptyl radical) | Cleavage of the C-C bond adjacent to the oxetane (B1205548) ring |

| 43 | C3H7 (Propyl radical) | Fragmentation of the heptyl chain |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. novapublishers.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. uvic.caresearchgate.net While standard mass spectrometry might identify a nominal mass of 170 for this compound, HRMS can distinguish its elemental composition, C₁₀H₁₈O₂, from other potential formulas that have the same integer mass. novapublishers.com

The theoretical exact mass of this compound can be calculated using the masses of its most abundant isotopes. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Nominal Mass | 170 amu |

| Monoisotopic (Exact) Mass | 170.1307 u |

Tandem Mass Spectrometry, or MS/MS, is an advanced technique used to further investigate the structure of ions observed in a mass spectrum. acs.org In an MS/MS experiment, a specific ion of interest, such as the molecular ion of this compound (m/z 170), is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. acs.orgjasco-global.com

This technique is instrumental in establishing fragmentation pathways and confirming the structure of a compound. For β-lactones, MS/MS studies on related amide derivatives have shown that the collisional-induced fragmentation of the protonated molecules ([M+H]⁺) primarily involves the loss of carbon monoxide (CO) and formic acid (HCOOH), which points to the cleavage and reactivity of the β-lactone ring. acs.org Applying this to this compound, an MS/MS experiment would provide definitive evidence for the proposed fragmentation patterns, such as the loss of the heptyl chain or the rupture of the strained four-membered ring, thereby providing a high degree of confidence in the structural assignment. acs.orgcsfarmacie.cz

High-Resolution Mass Spectrometry (HRMS)

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. sigmaaldrich.comhplc.eu This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. acs.orgresearchgate.net

The separation of lactone enantiomers is often successfully performed using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. hplc.eu A typical method would involve a normal-phase mobile phase, which consists of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). sigmaaldrich.com The precise ratio of these solvents is optimized to achieve the best resolution between the two enantiomer peaks. By integrating the areas of the two separated peaks, the enantiomeric excess can be accurately calculated.

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Chromatographic Mode | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an unequivocal technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. uvic.ca While obtaining suitable single crystals of this compound itself may be challenging due to its nature as an oil at room temperature, the technique is highly applicable to its solid, crystalline derivatives. acs.orgmdpi.com

Structural analysis of derivatives provides critical information, including exact bond lengths, bond angles, and the conformation of the oxetane ring. For instance, X-ray studies on other substituted oxetanes have revealed that the four-membered ring is not planar but puckered, and the degree of this puckering is influenced by the substituents. Crystallographic analysis of a this compound derivative would definitively establish the relative and absolute stereochemistry (if a chiral reference is present), as well as intermolecular interactions, such as hydrogen bonding, within the crystal lattice. acs.org This level of structural detail is crucial for understanding structure-activity relationships and for the rational design of new, related compounds. uvic.ca

Computational and Theoretical Studies on 4 Heptyloxetan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-heptyloxetan-2-one. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. imperial.ac.uk

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the conformations of cyclic molecules like oxetanes. mdpi.comrsc.orgresearchgate.net The four-membered oxetane (B1205548) ring is not planar; it adopts a puckered conformation to relieve ring strain. The introduction of a substituent, such as the heptyl group at the C4 position, influences the degree of puckering and the preferred conformation. acs.org

For monosubstituted cyclic compounds, the substituent can occupy either an axial or an equatorial position. libretexts.org Computational studies on substituted cyclohexanes and other rings consistently show that conformations with bulky substituents in the equatorial position are energetically more stable due to reduced steric hindrance. libretexts.orgsapub.org In the case of this compound, the long heptyl chain would preferentially occupy the equatorial position to minimize 1,3-diaxial-like interactions with other atoms on the ring. DFT calculations can precisely quantify the energy difference between the axial and equatorial conformers, confirming the stability of the equatorial form.

Table 1: Typical Output from DFT Conformational Analysis This table illustrates the type of data generated in a typical DFT study for a substituted oxetan-2-one. The values are representative.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C2-C3-C4) | Key Interactions |

| 4-heptyl (Equatorial) | 0.00 | ~20° | Minimal steric strain |

| 4-heptyl (Axial) | > 3.00 | ~20° | Significant 1,3-diaxial steric strain |

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone for understanding chemical reactivity. Computational modeling can identify the structure and energy of transition states (TS), which are the highest energy points along a reaction coordinate. ucsb.edue3s-conferences.org For this compound, two primary reaction pathways are of interest: nucleophilic attack at the C2 carbonyl carbon and nucleophilic attack at the C4 carbon, both leading to ring-opening. researchgate.net

Quantum chemical calculations, using methods like DFT or Møller-Plesset perturbation theory (MP2), are employed to model these reaction pathways. d-nb.inforsc.org Studies on similar β-lactones show that the reaction mechanism can be influenced by the nucleophile and reaction conditions. researchgate.net For instance, computational models of β-propiolactone hydrolysis under acidic conditions suggest a unimolecular ring-opening mechanism. d-nb.info Transition state modeling for the reaction of substituted chlorosuccinates to form β-lactones has shown that the activation energy barriers for competing pathways can be very close. rsc.org For this compound, these models can predict the activation energies for different nucleophilic attacks, thereby explaining the regioselectivity of its ring-opening reactions. Quantum mechanics/molecular mechanics (QM/MM) calculations have also been used to reveal the crucial role of solvent molecules in stabilizing transition states during the ring-opening of β-lactones. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding how this compound interacts with its environment, such as solvent molecules or biological macromolecules. tsukuba.ac.jp

For this compound, MD simulations could be used to study its behavior in different solvents. The simulations would reveal the organization of solvent molecules around the polar lactone head and the nonpolar heptyl tail, providing insights into its solubility and aggregation properties. In a biological context, MD simulations are used to investigate the binding of small molecules to proteins. researchgate.netnih.gov If this compound were being studied as an inhibitor, MD simulations could model its entry into an enzyme's active site and analyze the stability of the resulting complex. arxiv.org These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex and calculate binding free energies. researchgate.net Studies have used MD simulations to show that incorporating an oxetane ring can alter the conformation and flexibility of peptides. acs.org

In Silico Prediction of Reactivity and Selectivity

In silico methods use computation to predict the properties of molecules, including their reactivity, selectivity, and potential toxicity. nih.govacs.org For this compound, these predictions are based on its structure and calculated electronic properties.

Quantum chemical parameters derived from DFT calculations, such as electronegativity, hardness, and electrophilicity, serve as descriptors for the molecule's chemical behavior and reactivity. mdpi.com The distribution of electron density, often visualized with a Molecular Electrostatic Potential (MEP) map, can identify the most likely sites for nucleophilic or electrophilic attack. For an oxetan-2-one, the area around the carbonyl carbon (C2) is strongly electrophilic, making it a prime target for nucleophiles. The C4 carbon, bonded to the ring oxygen, is another potential electrophilic site. researchgate.net

Software tools can predict potential degradation pathways or the outcomes of reactions with various reagents. acs.org Furthermore, in silico models are used to predict toxicological endpoints. For a large class of compounds including lactones, these tools have been used to predict mutagenicity and carcinogenicity with reasonable accuracy, which is valuable for prioritizing experimental testing. nih.gov

Structure-Activity Relationship (SAR) Modeling for Oxetan-2-ones

Structure-Activity Relationship (SAR) modeling aims to understand how a molecule's chemical structure relates to its biological activity. mdpi.commdpi.com This is a critical component of drug discovery, where modifications to a lead compound are made to enhance potency or improve pharmacokinetic properties. acs.org

For oxetan-2-ones, SAR studies have provided valuable insights. A key study investigated a series of C4-substituted oxetan-2-ones as inhibitors of yeast 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase. nih.gov The study revealed a clear relationship between the length of the linear alkyl chain at the C4 position and the inhibitory activity (IC50). The activity increased (i.e., IC50 decreased) as the chain length grew, up to ten carbons. This trend suggests the presence of a substantial hydrophobic pocket in the enzyme's active site that favorably interacts with the alkyl chain. nih.gov The heptyl group of this compound fits well within this optimal range, suggesting it would be a potent inhibitor in this specific assay.

Table 2: Structure-Activity Relationship of C4-Alkyl-Oxetan-2-ones as HMG-CoA Synthase Inhibitors Data adapted from a study on racemic C4-substituted oxetan-2-ones. nih.gov

| C4-Substituent (Alkyl Chain) | IC50 (µM) |

| Pentyl (C5) | 33 |

| Hexyl (C6) | 16 |

| Heptyl (C7) | 10 |

| Octyl (C8) | 5.3 |

| Nonyl (C9) | 3.5 |

| Decyl (C10) | 2.5 |

| Undecyl (C11) | 6.4 |

| Dodecyl (C12) | 14 |

These findings highlight the importance of the C4 substituent in driving biological activity. The combination of the reactive β-lactone ring and a tailored substituent like the heptyl group is a key strategy in designing targeted covalent inhibitors. nih.gov

Applications of 4 Heptyloxetan 2 One in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The utility of a compound as a building block is fundamental to the construction of more complex molecular architectures in fields like organic and medicinal chemistry. scbt.com The inherent ring strain and functionality of the β-lactone ring in 4-heptyloxetan-2-one make it a reactive electrophile, poised for various chemical transformations.

Natural products are a significant source of inspiration for the development of new therapeutic agents. mdpi.comrsc.org The synthesis of analogues of these natural compounds is a key strategy in medicinal chemistry to improve properties like efficacy and reduce toxicity. mdpi.com β-Lactones are structural motifs present in a variety of pharmacologically relevant natural products, making them important targets for synthesis. mcmaster.ca

While direct total synthesis of a natural product containing the this compound moiety is not extensively documented, its structure is analogous to other β-lactones that are potent biological inhibitors. For instance, L-659,699, a β-lactone isolated from Fusarium sp., is a powerful inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase. nih.gov The synthesis of analogues of such bioactive molecules is a common practice to explore structure-activity relationships. nih.govrepec.org Given this context, this compound serves as a potential precursor for creating simplified or modified analogues of more complex β-lactone-containing natural products, allowing researchers to probe the impact of the C4-heptyl chain on biological activity.

The creation of molecular scaffolds not found in nature is a central theme in modern drug discovery and materials science. nih.govnih.gov These "unnatural" frameworks expand the accessible chemical space, offering novel geometries and functionalities. nih.govresearchgate.net The synthesis of such scaffolds often relies on versatile building blocks that can undergo a variety of chemical reactions to construct diverse molecular architectures. whiterose.ac.ukbeilstein-journals.org

This compound, through ring-opening reactions, can be converted into various polyfunctional acyclic structures. For example, reaction with nucleophiles can yield γ-hydroxy carboxylic acid derivatives, which can be further elaborated into unique molecular frameworks. The combination of the heptyl chain and the reactive lactone provides a template for creating novel amphiphilic molecules or complex structures that are not based on known natural product skeletons. The development of synthetic methods using building blocks like 4-hydroxycyclohex-2-en-1-one to produce complex molecules demonstrates the power of this approach. colab.ws Similarly, this compound holds potential as a starting point for generating libraries of new chemical entities. rsc.org

Precursor to Natural Product Analogues

Contribution to Functional Materials Development

Functional materials are designed with specific properties that allow them to perform particular functions, often in response to external stimuli. idu.ac.id The incorporation of specific molecular units can tailor the macroscopic properties of materials like polymers, resins, and liquid crystals.

β-Lactones are known monomers for ring-opening polymerization to produce polyesters. This class of polymers is valued for its biodegradability and other useful properties. The polymerization of β-lactones can be initiated by various catalysts to yield polymers with different characteristics. While specific studies on the polymerization of this compound are not detailed in the provided search results, the polymerization of other lactones is well-established. For instance, poly(4-methyl-1-pentene) is a high-performance thermoplastic resin produced through the polymerization of its monomer. mdpi.com

Theoretically, this compound could undergo ring-opening polymerization to yield a polyester (B1180765) with a heptyl side chain at every other carbon atom along the polymer backbone. This long alkyl chain would significantly influence the polymer's properties, likely increasing its hydrophobicity, lowering its glass transition temperature, and potentially imparting unique solubility and mechanical characteristics. Such polymers could find applications as specialty resins or additives in composite materials, analogous to how different monomers are used to create a wide range of epoxy resins and other polymers with tailored functionalities. researchgate.netresearchgate.netui.ac.idtechscience.com

Ferroelectric nematic liquid crystals are a state of matter characterized by the long-range polar ordering of molecules within a fluid phase, leading to a macroscopic spontaneous polarization. nih.govresearchgate.netnih.gov This property, discovered relatively recently, holds promise for applications in fast-switching electro-optical devices and other technologies. esrf.fraps.orgaps.org The design of molecules that exhibit these phases is an active area of research, often focusing on highly polar, elongated (calamitic) or bent-core molecules. esrf.frarxiv.orgosti.gov

Currently, there is no available research in the provided search results that documents the synthesis or integration of this compound into liquid crystalline systems. The molecular structure of this compound, being a relatively small, non-rigid, and not highly anisotropic molecule, does not align with the typical design principles for mesogens that form nematic or smectic phases. nih.govnih.gov The molecules known to form ferroelectric nematic phases, such as RM734, are typically larger, more rigid, and possess very large dipole moments. nih.govarxiv.org

Polymer and Resin Synthesis Utilizing this compound

Enzymatic Inhibition Profiles in Model Biological Systems (e.g., Yeast HMG-CoA Synthase)

The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase is a key player in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. taylorandfrancis.comuniprot.org In yeast (Saccharomyces cerevisiae), the enzyme, encoded by the ERG13 gene, catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. uniprot.org Inhibition of this enzyme can disrupt sterol production and is a target for anticholesterolemia drugs. derpharmachemica.com

Research has shown that β-lactones can be potent and specific inhibitors of HMG-CoA synthase. nih.gov A notable example is the natural product L-659,699, which inhibits rat liver HMG-CoA synthase with high potency. nih.gov This has spurred interest in synthetic β-lactones as potential inhibitors. A study was undertaken to prepare a series of racemic C4-monosubstituted β-lactones specifically for investigation as potential inhibitors of yeast HMG-CoA synthase. mcmaster.ca The compound 4-nonyloxetan-2-one, a close homologue of this compound, was part of this investigation. mcmaster.ca This strongly suggests that this compound is a candidate for inhibition of this enzyme, with the heptyl chain potentially influencing the molecule's interaction with the enzyme's active site.

The inhibitory activity of the related β-lactone, L-659,699, provides a benchmark for the potential of this class of compounds.

Table 1: Inhibition Profile of L-659,699 against HMG-CoA Synthase

| Target Enzyme | Source | Inhibitor | IC₅₀ |

|---|---|---|---|

| HMG-CoA Synthase | Rat Liver | L-659,699 | 0.12 µM |

Data sourced from PubMed. nih.gov

This established activity of a related β-lactone underscores the scientific rationale for evaluating this compound and its analogues as inhibitors within this key biological pathway.

Future Research Directions and Unexplored Avenues for 4 Heptyloxetan 2 One

Development of Novel Catalytic Systems for Enantiopure 4-Heptyloxetan-2-one

The biological and material properties of chiral molecules are often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound is a critical first step toward unlocking its potential. While numerous catalytic systems exist for producing chiral β-lactones, future research could focus on tailoring and optimizing these for the specific substrate leading to this compound. rsc.orgchiralpedia.com

Key areas for investigation include:

Lewis Base Catalysis: Chiral Lewis bases, such as quinidine (B1679956) and isothiourea derivatives, have been successfully used in the [2+2] cycloaddition of ketenes with aldehydes to form β-lactones. rsc.orgnih.gov Future work could involve screening a library of advanced isothiourea catalysts, like HyperBTM, for the reaction between an appropriate ketene (B1206846) precursor and octanal (B89490) to yield this compound with high diastereo- and enantioselectivity. nih.gov

Organocatalysis: N-Heterocyclic Carbenes (NHCs) and cinchona alkaloids have emerged as powerful organocatalysts for the enantioselective synthesis of β-lactones from readily available starting materials. chiralpedia.com Research could explore the desymmetrization of suitable dicarboxylic acids or intramolecular aldol (B89426) lactonization of ketoacids using chiral NHC catalysts to produce enantiopure this compound. bridgewater.edu

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those involving iridium, nickel, or copper, offer another promising route. eurekalert.orgnih.gov For instance, developing a nickel-hydride based catalytic system could enable the regioselective and enantioselective synthesis of the this compound scaffold, overcoming common challenges in lactone synthesis. eurekalert.org Similarly, aluminum-bissulfonamide complexes, which have been effective for the enantioselective formation of β-lactones from aliphatic aldehydes, could be optimized for this specific target. researchgate.net

A comparative study of these catalytic systems would be essential to identify the most efficient and scalable route to enantiomerically pure (R)- and (S)-4-heptyloxetan-2-one.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis of this compound

| Catalyst Type | General Substrates | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Chiral Lewis Bases (e.g., Isothioureas) | Ketenes, Aldehydes/Ketones | High enantioselectivity reported for other alkyl-substituted β-lactones. nih.gov | Optimization of catalyst structure and reaction conditions for octanal. |

| N-Heterocyclic Carbenes (NHCs) | Ketoacids, Bromoenals | Mild reaction conditions, high yields. chiralpedia.com | Design of suitable ketoacid precursors for intramolecular cyclization. |

| Transition-Metal Complexes (e.g., Ni, Ir, Al) | Alkenes, Epoxides, Acyl Halides | High turnover numbers, potential for novel reaction pathways. eurekalert.orgresearchgate.net | Suppressing side reactions and achieving high regioselectivity. |

| Biocatalysis (e.g., Engineered Enzymes) | - | High specificity, environmentally friendly conditions. chinesechemsoc.org | Engineering enzymes for the specific cyclization to form the target lactone. |

Exploration of Cascade Reactions Involving the Oxetan-2-one Core

The inherent ring strain of the β-lactone ring makes it an excellent electrophile for a variety of nucleophiles, opening the door to complex molecular architectures through cascade reactions. clockss.org A cascade reaction, where a single process establishes multiple chemical bonds and stereocenters, offers significant advantages in efficiency and atom economy. numberanalytics.com Future research should investigate the potential of this compound as a linchpin in novel cascade sequences.

Unexplored avenues include:

Ring-Opening/Cyclization Cascades: The nucleophilic opening of the β-lactone ring at the C4 position (alkyl-oxygen cleavage) or C2 position (acyl-oxygen cleavage) can unmask a reactive intermediate. clockss.org This intermediate could be trapped intramolecularly by a pre-installed functional group to construct complex heterocyclic or carbocyclic systems in a single step. For example, a transition-metal-free azide-alkyne cycloaddition followed by an oxetane (B1205548) ring-opening cascade could be designed, using a derivative of this compound to build functionalized piperazin-2-ones. rsc.org

Domino Reactions with Organometallic Reagents: The reaction of organocuprates or other soft organometallic reagents with β-lactones is a known transformation. A domino sequence could be designed where the initial ring-opening is followed by a subsequent bond-forming event, such as a Michael addition or an aldol reaction, all in one pot.

Photochemical Cascades: Photochemical reactions can provide access to unique transformations not achievable through ground-state chemistry. Research could explore photochemical tandem processes where this compound or its precursors undergo [2+2] photocycloadditions followed by intramolecular rearrangements to create unprecedented polycyclic skeletons containing the oxetane core. mdpi.com

Investigating these cascade reactions would significantly expand the synthetic utility of this compound beyond its role as a simple monomer.

Advanced Materials Science Applications Based on this compound Architectures

Poly(β-hydroxyalkanoate)s (PHAs), which are polyesters derived from the ring-opening polymerization of β-lactones, are valued for their biodegradability and potential use in biomedical applications and sustainable plastics. nih.govmdpi.com The specific properties of a PHA are highly dependent on the monomer's side chain. nih.gov The C7 alkyl chain of this compound offers a unique opportunity to create novel polymers with tailored properties.

Future research in this area should focus on:

Homopolymerization and Copolymerization: The ring-opening polymerization of enantiopure this compound, likely using catalysts such as zinc-alkoxide complexes, would yield poly(4-heptyl-β-hydroxybutyrate). nih.gov Key research would involve characterizing its thermal properties (glass transition temperature, melting temperature), mechanical properties (tensile strength, elasticity), and degradation rate. Furthermore, copolymerization with other lactones (e.g., β-butyrolactone) or even with other monomer classes like epoxides and CO2 could produce random or block copolymers with a wide spectrum of tunable properties. chinesechemsoc.org

Self-Assembling Materials: The amphiphilic nature of a polymer derived from this compound, with its long hydrophobic heptyl chain and hydrophilic polyester (B1180765) backbone, could lead to self-assembly into micelles, nanoparticles, or other ordered structures in solution. These could be explored for applications in drug delivery or nanotechnology.

Functional Thermoplastics and Thermosets: By chemically modifying the heptyl chain either before or after polymerization, new functional materials could be created. For example, introducing cross-linkable groups could allow for the creation of novel biobased thermosets. mdpi.com The long alkyl chain could act as an internal plasticizer, potentially leading to thermoplastics with enhanced flexibility and processability compared to more brittle short-chain PHAs like poly(3-hydroxybutyrate) (PHB). chinesechemsoc.org

Table 2: Projected Properties of Poly(this compound) Based on Known PHA Trends

| Polymer | Monomer Side Chain | Typical Glass Transition Temp. (Tg) | Typical Melting Temp. (Tm) | Potential Properties of Poly(this compound) |

|---|---|---|---|---|

| Poly(3-hydroxybutyrate) (PHB) | Methyl (-CH₃) | ~5 °C | ~175 °C | - |

| Poly(3-hydroxyvalerate) (PHV) | Ethyl (-C₂H₅) | ~ -1 °C | ~110 °C | - |

| Poly(3-hydroxyoctanoate) (PHO) | Pentyl (-C₅H₁₁) | ~ -35 °C | ~60 °C | - |

| Poly(this compound) | Heptyl (-C₇H₁₅) | Hypothesized: < -40 °C | Hypothesized: < 50 °C | Increased flexibility, lower crystallinity, enhanced solubility in nonpolar solvents, potential for elastomeric behavior. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of chemistry and materials science are being transformed by artificial intelligence (AI) and machine learning (ML). chiralpedia.comgreenstonebio.com These computational tools can accelerate discovery by predicting reaction outcomes, optimizing catalysts, and forecasting material properties from molecular structure, thus reducing the need for extensive and costly trial-and-error experimentation. pnas.orgschrodinger.com

Future research on this compound could be significantly expedited by integrating AI/ML in the following areas:

Catalyst Design and Optimization: ML models can be trained on large datasets of asymmetric reactions to predict the enantiomeric excess (ee) and yield for a given catalyst-substrate pair. chiralpedia.compnas.org An ML workflow could be developed to screen virtual libraries of chiral catalysts (e.g., Lewis bases, NHCs, or metal complexes) to identify the most promising candidates for the highly enantioselective synthesis of this compound before any experiments are conducted. chemrxiv.org

Polymer Property Prediction: Chemoinformatics and ML models are increasingly used to establish quantitative structure-property relationships (QSPR). researchgate.net By inputting the monomer structure of this compound, ML algorithms could predict the physical, thermal, and mechanical properties of its corresponding homopolymer and copolymers, guiding materials design toward specific applications. researchgate.net

Bioactivity Screening: AI-driven platforms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, as well as its potential to inhibit specific biological targets like enzymes. greenstonebio.comacs.org Given that many β-lactones are potent enzyme inhibitors, AI models could be used to perform a virtual screen of this compound against various enzymes (e.g., lipases, proteases) to identify potential, unexplored bioactivities, guiding future experimental validation. mdpi.com

By embracing these data-driven approaches, the research and development cycle for this compound and its derivatives could be dramatically shortened, paving the way for rapid innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.